8-Bromonaphthalene-2-sulfonic acid
Overview
Description
8-Bromonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7BrO3S and a molecular weight of 287.13 g/mol. It features a bromine atom attached to the 8th position of the naphthalene ring and a sulfonic acid group attached to the 2nd position of the naphthalene ring. This compound is utilized in various fields of scientific research and industry, including the synthesis of other chemicals, pharmaceuticals, agrochemicals, and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromonaphthalene-2-sulfonic acid typically involves the bromination of naphthalene-2-sulfonic acid. This reaction is carried out under controlled conditions to ensure selective bromination at the 8th position of the naphthalene ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Sulfonic acid derivatives.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
8-Bromonaphthalene-2-sulfonic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromonaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets may include enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the bromine atom, resulting in different reactivity and applications.
8-Bromonaphthalene-1-sulfonic acid: Similar structure but with the sulfonic acid group at the 1st position, leading to different chemical properties.
Uniqueness: 8-Bromonaphthalene-2-sulfonic acid is unique due to the specific positioning of the bromine atom and sulfonic acid group, which imparts distinct reactivity and makes it valuable for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
8-bromonaphthalene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSBZQXMWTSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562482 | |
Record name | 8-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738551-74-1 | |
Record name | 8-Bromo-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738551-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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